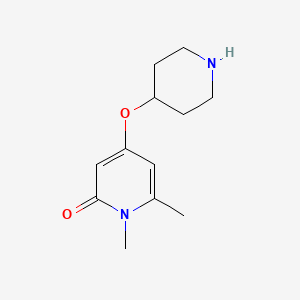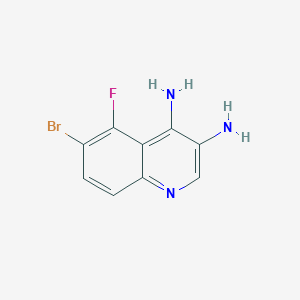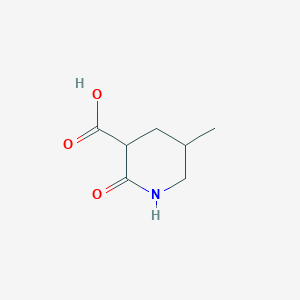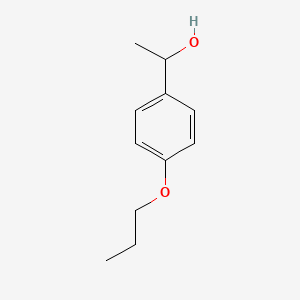![molecular formula C11H18O2 B13222011 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13222011.png)
3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2,6-dioxaspiro[46]undec-8-ene is a chemical compound with the molecular formula C₁₁H₁₈O₂ It is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate the demand for the compound in various applications, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Applications De Recherche Scientifique
3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dioxaspiro[4.6]undec-8-ene
- 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
Uniqueness
3,3-Dimethyl-2,6-dioxaspiro[46]undec-8-ene stands out due to its specific spirocyclic structure, which imparts unique chemical properties and reactivity
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3,3-dimethyl-2,6-dioxaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-11(9-13-10)6-4-3-5-7-12-11/h3,5H,4,6-9H2,1-2H3 |
Clé InChI |
BQCHTPRLZQHCIF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CCC=CCO2)CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13221946.png)
![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)

![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)

![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)

![4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13221988.png)


![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13222004.png)
![4-[(1-Cyclopropylethyl)amino]butan-2-ol](/img/structure/B13222021.png)
